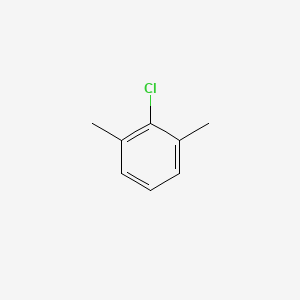

2-Chloro-1,3-diméthylbenzène

Vue d'ensemble

Description

Synthesis Analysis

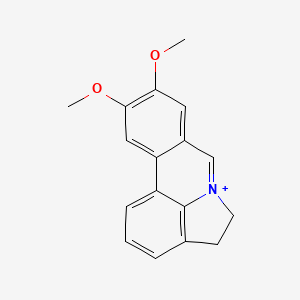

The synthesis of chlorinated benzene derivatives often involves direct chlorination or through the use of intermediates in a multi-step chemical process. For example, the title compounds in a study by Wiedenfeld et al. (2004), though slightly different in structure, were obtained from dimethyl benzoquinone derivatives, demonstrating a method of producing chlorinated aromatic compounds through intermediate steps involving methoxy groups (Wiedenfeld et al., 2004).

Molecular Structure Analysis

The molecular structure of chloro-dimethylbenzenes can be analyzed through crystallographic studies, revealing information about bond angles, substituent orientations, and crystallization patterns. For instance, the orientation of methoxy groups in relation to the benzene ring and their bond angles were detailed in the same study by Wiedenfeld et al., providing insights into the molecular geometry of similar chlorinated aromatic compounds (Wiedenfeld et al., 2004).

Chemical Reactions and Properties

Chlorinated benzene derivatives are known for participating in various chemical reactions, including electrophilic substitution and reactions with nitric acid, as described by Fischer and Greig (1974). These reactions often lead to the formation of complex aromatic compounds with significant chemical and industrial value (Fischer & Greig, 1974).

Physical Properties Analysis

The physical properties of 2-Chloro-1,3-dimethylbenzene, such as boiling point, melting point, and solubility, can be deduced from its molecular structure and the presence of functional groups. Studies on similar compounds provide a basis for understanding the physical behavior of chloro-dimethylbenzenes in various conditions.

Chemical Properties Analysis

The chemical properties of 2-Chloro-1,3-dimethylbenzene, including reactivity towards other chemicals, stability under different conditions, and the ability to form further derivatives, are central to its applications in synthesis and manufacturing processes. The reactivity of chlorinated aromatic compounds with nitro compounds, leading to the formation of triarylmethyl cations as described by Austin and Ridd (1994), exemplifies the complex chemical behavior of these compounds (Austin & Ridd, 1994).

Applications De Recherche Scientifique

Propriétés de base

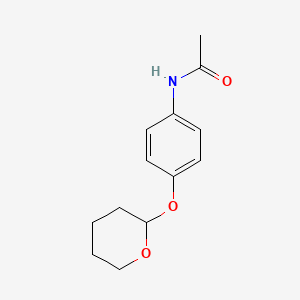

Le 2-chloro-1,3-diméthylbenzène, également connu sous le nom de 2-chloro-m-xylène, a la formule moléculaire C8H9Cl et un poids moléculaire de 140,610 {svg_1}. C'est un liquide à température ambiante avec un indice de réfraction de n20/D 1,527 (lit.), un point d'ébullition de 182-183 °C (lit.) et un point de fusion de −36 °C (lit.) {svg_2}.

Intermédiaire pour les produits pharmaceutiques

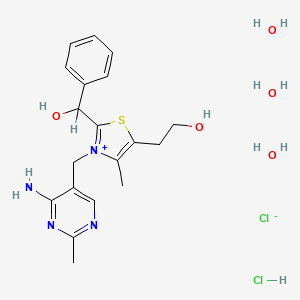

Le this compound est utilisé comme intermédiaire dans l'industrie pharmaceutique {svg_3}. L'atome de chlore dans le composé peut être remplacé par d'autres groupes fonctionnels afin d'introduire des propriétés chimiques spécifiques dans les molécules résultantes, contribuant à la synthèse de divers produits pharmaceutiques {svg_4}.

Réaction de couplage de Suzuki

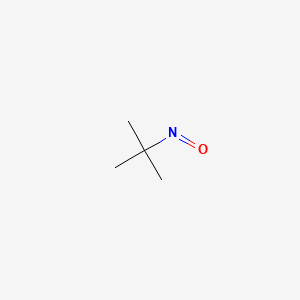

Le composé a été étudié dans la réaction de couplage de Suzuki avec des acides arylboroniques {svg_5} {svg_6}. Cette réaction est un type de couplage croisé catalysé par le palladium, largement utilisé en chimie organique pour former des liaisons carbone-carbone.

Réaction de cyanation catalysée par le palladium

Le this compound subit une réaction de cyanation catalysée par le palladium pour donner du 2,6-diméthylbenzonitrile {svg_7} {svg_8}. Cette réaction est importante dans le domaine de la chimie synthétique, car elle permet l'introduction d'un groupe cyano dans la molécule, qui peut ensuite réagir pour former une variété d'autres groupes fonctionnels.

Synthèse de composés organiques complexes

Le composé peut servir de matière première pour la synthèse de composés organiques complexes {svg_9}. En subissant des réactions de substitution, il contribue au développement de nouveaux matériaux ou substances aux propriétés sur mesure.

Études de réactivité

Le this compound peut être utilisé pour étudier la réactivité de différents groupes chimiques {svg_10}. En explorant les applications potentielles des produits résultants dans divers domaines, il contribue à l'avancement de la recherche chimique.

Orientations Futures

Mécanisme D'action

Target of Action

2-Chloro-1,3-dimethylbenzene, also known as m-Xylene, 2-chloro-, primarily targets the benzene ring . The benzene ring is a key structural component in many organic compounds, and its stability and reactivity make it an important target in chemical reactions .

Mode of Action

The compound interacts with its target through a process known as Electrophilic Aromatic Substitution . In the first step of this process, the electrons in the pi bond of the benzene ring attack the electrophile, forming a sigma bond. In the second step, a base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .

Biochemical Pathways

The primary biochemical pathway affected by 2-Chloro-1,3-dimethylbenzene is the Suzuki coupling reaction . This reaction involves the coupling of the compound with arylboronic acids. Additionally, the compound undergoes a palladium-catalyzed cyanation reaction to afford 2,6-dimethyl benzonitrile .

Pharmacokinetics

Itslipophilicity and water solubility are key factors influencing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties . , which may affect its bioavailability.

Result of Action

The primary result of the action of 2-Chloro-1,3-dimethylbenzene is the formation of 2,6-dimethyl benzonitrile . This is achieved through a palladium-catalyzed cyanation reaction .

Propriétés

IUPAC Name |

2-chloro-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl/c1-6-4-3-5-7(2)8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDXLAYAQGYCQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218061 | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6781-98-2 | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6781-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006781982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

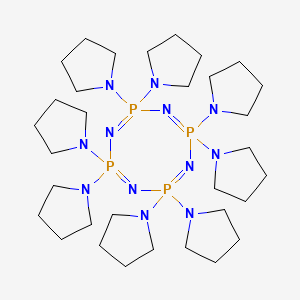

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Chloro-1,3-dimethylbenzene react with aromatic nitro compounds in trifluoromethanesulfonic acid?

A: Research demonstrates that 2-Chloro-1,3-dimethylbenzene exhibits intriguing reactivity with specific aromatic nitro compounds when exposed to trifluoromethanesulfonic acid. Let's take the example of its reaction with 1,4-dinitrobenzene. In trifluoromethanesulfonic acid (99%) at 70°C, these two compounds react to produce a 45% yield of tris(4-chloro-3,5-dimethylphenyl)methanol after quenching. []

Q2: What is the proposed mechanism for this reaction?

A: Studies utilizing isotopic labelling (¹³C, ²H), kinetic investigations, and examination of substituent effects suggest the following mechanism: []

Q3: Are there other examples of 2-Chloro-1,3-dimethylbenzene reacting in a similar manner?

A: Yes, the research indicates that other chloro compounds, along with a variety of aromatic nitro compounds, display similar reactivity patterns. [] For instance, 2-Chloro-1,3-dimethylbenzene also reacts with p-dinitrobenzene under similar conditions (trifluoromethanesulfonic acid at 70 °C), yielding the corresponding triarylmethyl cation and p-diaminobenzene. [] This suggests a broader applicability of this reaction type with potential for further exploration.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-9-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl]-3,6,8-trihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione](/img/structure/B1203598.png)